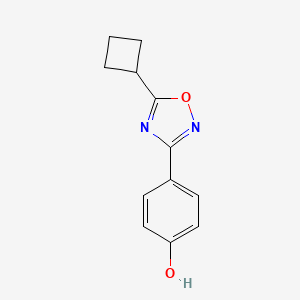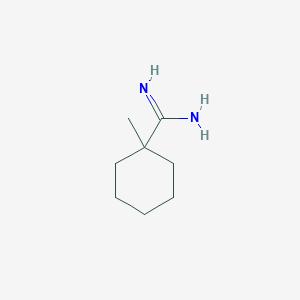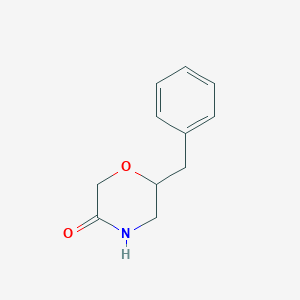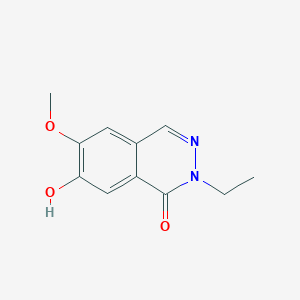![molecular formula C7H12N4O B13188814 2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,3-triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine typically involves the use of “click chemistry,” specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring, which is then linked to the morpholine moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of click chemistry can be scaled up for larger production. The use of continuous flow reactors and other scalable techniques can facilitate the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the morpholine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides .
Applications De Recherche Scientifique
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring’s ability to form hydrogen bonds and its aromatic nature contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: Shares the triazole ring but lacks the morpholine moiety.
Morpholine: Contains the morpholine ring but lacks the triazole ring.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A polytriazolylamine ligand with multiple triazole rings.
Uniqueness
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine is unique due to the combination of the morpholine and triazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H12N4O |
|---|---|
Poids moléculaire |
168.20 g/mol |
Nom IUPAC |
2-(triazol-1-ylmethyl)morpholine |
InChI |
InChI=1S/C7H12N4O/c1-3-11(10-9-1)6-7-5-8-2-4-12-7/h1,3,7-8H,2,4-6H2 |
Clé InChI |
OQVKNUFHZYWIPE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)CN2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)





![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)

![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)

